molecular formula C5H10O2 B6176431 rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol, trans CAS No. 2345-75-7

rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol, trans

Cat. No.: B6176431
CAS No.: 2345-75-7
M. Wt: 102.1
InChI Key:
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Description

rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol, trans is a cyclopropyl derivative with a hydroxymethyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol, trans typically involves the cyclopropanation of suitable precursors followed by hydroxymethylation. One common method is the reaction of cyclopropylcarbinol with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction conditions often involve the use of aqueous formaldehyde (37-41%) in a basic medium .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents can also play a significant role in the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form cyclopropylmethanol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropylaldehyde.

    Reduction: Formation of cyclopropylmethanol.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol, trans has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol, trans involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity. The cyclopropane ring can also interact with hydrophobic regions of proteins or enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    Cyclopropylcarbinol: Similar structure but without the hydroxymethyl group, leading to different applications and reactivity.

Uniqueness

rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol, trans is unique due to the presence of both the cyclopropane ring and the hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

2345-75-7

Molecular Formula

C5H10O2

Molecular Weight

102.1

Purity

95

Origin of Product

United States

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